N1-(4-methylbenzyl)-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide
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Description
N1-(4-methylbenzyl)-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide is a useful research compound. Its molecular formula is C27H32N4O2S and its molecular weight is 476.64. The purity is usually 95%.
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Scientific Research Applications
Sigma Receptor Affinity
A study investigated compounds with high affinity for both sigma 1 and sigma 2 binding sites. These compounds, including 4-phenylpiperazines, showed potential for selective sigma 2 ligands with subnanomolar affinity. They were also found to have significant anxiolytic activity in rats, indicating their potential in neuroscience research (Perregaard et al., 1995).
Role in Binge Eating Disorders
In research focused on compulsive food consumption and binge eating in female rats, specific compounds, including 4-phenylpiperazine derivatives, were evaluated for their effects on Orexin-1 Receptor mechanisms. These studies contribute to understanding the pharmacological treatment of eating disorders (Piccoli et al., 2012).
Docking Studies on Serotonin Receptors
Synthesized benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were evaluated for their affinity towards 5-HT1A receptors. These studies provide insights into the electrostatic interactions relevant for the observed affinity, contributing to the development of new pharmaceuticals (Pessoa‐Mahana et al., 2012).
Synthesis and Pharmacological Evaluation
Other studies have focused on the synthesis and pharmacological evaluation of related compounds for potential applications in treating conditions like hypertension and epilepsy. For example, 5-(4-biphenyl)-3-methyl-4-phenyl-1,2,4-triazole derivatives were prepared as selective antagonists for the human vasopressin V1A receptor (Kakefuda et al., 2002).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2S/c1-20-10-12-22(13-11-20)19-28-26(32)27(33)29-21(2)25(24-9-6-18-34-24)31-16-14-30(15-17-31)23-7-4-3-5-8-23/h3-13,18,21,25H,14-17,19H2,1-2H3,(H,28,32)(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLRDTXLZTWWLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.